2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104105
InChI: InChI=1S/C11H14N4O.2ClH/c1-16-11-5-3-2-4-9(11)10-8-15(7-6-12)14-13-10;;/h2-5,8H,6-7,12H2,1H3;2*1H
SMILES:
Molecular Formula: C11H16Cl2N4O
Molecular Weight: 291.17 g/mol

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride

CAS No.:

Cat. No.: VC18104105

Molecular Formula: C11H16Cl2N4O

Molecular Weight: 291.17 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride -

Specification

Molecular Formula C11H16Cl2N4O
Molecular Weight 291.17 g/mol
IUPAC Name 2-[4-(2-methoxyphenyl)triazol-1-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C11H14N4O.2ClH/c1-16-11-5-3-2-4-9(11)10-8-15(7-6-12)14-13-10;;/h2-5,8H,6-7,12H2,1H3;2*1H
Standard InChI Key GFCAONZDTPGRTC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CN(N=N2)CCN.Cl.Cl

Introduction

Structural and Chemical Identity

The molecular structure of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride (C₁₁H₁₄Cl₂N₄O) features a 1,2,3-triazole ring as the central heterocycle. The triazole’s 4-position is substituted with a 2-methoxyphenyl group, while the 1-position is linked to an ethanamine moiety, which exists in a protonated form due to the dihydrochloride salt. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₄Cl₂N₄O
Molecular Weight307.16 g/mol
Salt FormDihydrochloride
Functional Groups1,2,3-Triazole, Methoxyphenyl, Ethanamine Salt
SolubilityLikely soluble in polar solvents (e.g., water, DMSO)

The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug candidates .

Synthetic Pathways and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,2,3-triazole derivatives typically employs the CuAAC ("click") reaction, as demonstrated in the preparation of analogous compounds . For this compound, the route likely involves:

  • Synthesis of 2-Azido-1-methoxybenzene: Generated via diazotization of 2-methoxyaniline followed by azide substitution.

  • Propargylamine Preparation: Ethylene diamine or protected propargyl amines serve as alkyne precursors.

  • Cycloaddition: Reaction of the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) yields the 1,2,3-triazole core .

  • Salt Formation: Treatment with hydrochloric acid converts the free amine to the dihydrochloride salt.

Key Reaction Parameters:

  • Temperature: 25–60°C

  • Solvent: Water/tert-butanol mixtures

  • Catalyst: Cu(I) species (10 mol%)

  • Yield: ~70–85% (based on analogous syntheses)

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar triazole derivatives reveals decomposition patterns influenced by substituents . The methoxy group’s electron-donating nature may enhance stability compared to nitro-substituted analogs.

Table 2: Hypothetical Thermal Data

ParameterValue (Estimated)
Initial Decomposition~220–240°C
Major Mass LossSingle-stage (85–90%)
Residual Mass10–15% (char formation)

Comparatively, nitro-substituted triazoles decompose at lower temperatures (~135–180°C) , underscoring the stabilizing effect of methoxy groups.

Pharmacological and Industrial Applications

Antimicrobial Activity

1,2,3-Triazoles exhibit broad-spectrum antimicrobial properties. The methoxyphenyl moiety may enhance membrane penetration, while the protonated amine facilitates interaction with bacterial DNA gyrase .

Materials Science

The compound’s thermal stability and π-conjugated system make it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .

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